Comparative Lipophilicity (LogP) and Polar Surface Area (PSA) Relative to 2,4-Dichloro and 2,4-Dimethoxy Analogs
2,4-Dimethylbenzaldehyde oxime exhibits a predicted LogP of 2.11 and a polar surface area (PSA) of 32.59 Ų, indicating moderate lipophilicity and limited hydrogen-bonding capacity . In comparison, the 2,4-dichloro analog (MW 190.03, LogP ~2.8, PSA 32.59 Ų) is more lipophilic due to the electron-withdrawing and polarizable chlorine atoms, which may enhance membrane penetration but also increase potential off-target binding and metabolic instability . Conversely, the 2,4-dimethoxy analog (MW 181.19, LogP ~1.3, PSA 62.79 Ų) is significantly more polar, which can limit passive diffusion but improve aqueous solubility [1]. The 2,4-dimethyl substitution thus provides a balanced lipophilicity profile distinct from both electron-withdrawing and strongly electron-donating oxygenated analogs, which may be advantageous for applications requiring a specific hydrophobic/hydrophilic balance.
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP = 2.11; PSA = 32.59 Ų |
| Comparator Or Baseline | 2,4-Dichlorobenzaldehyde oxime: LogP ≈2.8, PSA 32.59 Ų; 2,4-Dimethoxybenzaldehyde oxime: LogP ≈1.3, PSA 62.79 Ų |
| Quantified Difference | ΔLogP vs. dichloro: -0.69; ΔLogP vs. dimethoxy: +0.81; ΔPSA vs. dimethoxy: -30.20 Ų |
| Conditions | Computed properties (Chem960; ChemicalBook) |
Why This Matters
Lipophilicity directly influences solubility, membrane permeability, and protein binding in biological assays; this compound occupies a distinct physicochemical space that may be preferable for certain screening cascades.
- [1] ChemBase. 2,4-Dimethoxybenzaldehyde oxime. CAS 31874-34-7. Molecular Weight: 181.19. Estimated LogP ~1.3, PSA 62.79 Ų. View Source
